molecular formula C13H14N2O3S B6368904 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% CAS No. 1261945-95-2

4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368904
CAS RN: 1261945-95-2
M. Wt: 278.33 g/mol
InChI Key: ZGXFCDBABPIOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (4-DMSHP) is a synthetic compound that has been used in scientific research for many years. It is a colorless solid that has a melting point of 131-132°C. 4-DMSHP is an important intermediate for the synthesis of many pharmaceuticals and industrial products, and it has been used as a reagent in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed to act as a competitive inhibitor of certain enzymes, such as tyrosine kinases and phosphatases. It has also been shown to bind to certain receptors, such as the 5-HT2A receptor, and to modulate signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have been studied in both in vitro and in vivo studies. It has been shown to inhibit the activity of tyrosine kinases and phosphatases, and to modulate signal transduction pathways. In addition, it has been shown to have anti-cancer, anti-inflammatory, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The use of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is available commercially in high purity. In addition, it has a wide range of applications in biochemical and physiological studies. However, it is important to note that the effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% may vary depending on the concentration used and the type of experiment being performed.

Future Directions

The future directions for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% research are numerous. It could be used in the development of new pharmaceuticals and industrial products. It could also be used to further explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, it could be used to study the effects of different concentrations and to explore the potential for synergistic effects with other compounds. Finally, it could be used to develop new methods for the synthesis and purification of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%.

Synthesis Methods

4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized from 4-hydroxy-2-methylpyridine and dimethyl sulfamoyl chloride by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is extracted with ethyl acetate. The yield of the reaction is typically greater than 95%.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been used in the synthesis of industrial products, such as dyes and pigments. In addition, it has been used in biochemical and physiological studies, including studies of enzyme inhibition, receptor activation, and signal transduction.

properties

IUPAC Name

N,N-dimethyl-2-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-4-3-5-11(12)10-7-8-14-13(16)9-10/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXFCDBABPIOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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